molecular formula C12H7Cl2N3O4 B400619 2,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide CAS No. 100399-10-8

2,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

Cat. No.: B400619
CAS No.: 100399-10-8
M. Wt: 328.1g/mol
InChI Key: IIKMLWNDOPTHOK-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide is a chemical compound with the molecular formula C12H7Cl2N3O4 and a molecular weight of 328.10768 g/mol . This compound is known for its unique structure, which includes a benzohydrazide moiety linked to a nitrofuran ring through a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

CAS No.

100399-10-8

Molecular Formula

C12H7Cl2N3O4

Molecular Weight

328.1g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H7Cl2N3O4/c13-7-1-3-9(10(14)5-7)12(18)16-15-6-8-2-4-11(21-8)17(19)20/h1-6H,(H,16,18)/b15-6+

InChI Key

IIKMLWNDOPTHOK-GIDUJCDVSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety is known to target proteins and enzymes, potentially inhibiting their function. This compound may also generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to cellular components .

Comparison with Similar Compounds

2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for various research applications.

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